molecular formula C11H11N3O2 B8761595 (1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone

(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B8761595
M. Wt: 217.22 g/mol
InChI Key: DYKIRQSJPJYGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(3-hydroxyazetidin-1-yl)methanone

InChI

InChI=1S/C11H11N3O2/c15-7-5-14(6-7)11(16)10-12-8-3-1-2-4-9(8)13-10/h1-4,7,15H,5-6H2,(H,12,13)

InChI Key

DYKIRQSJPJYGHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1H-benzo[d]imidazole-2-carboxylic acid (1.788 g, 11.03 mmol) was dissolved in 50 ml DMF and HATU (4.19 g, 11.03 mmol) was added. This mixture (A) was stirred for 30 min. 3-hydroxyazetidine hydrochloride (1.2083 g, 11.03 mmol) was added to 50 ml DMF, diisopropylethyl amine (5.76 mL, 33.1 mmol) was added and the mixture (B) was stirred for 5 min. Mixture (B) was added to mixture (A) and the resulting reaction mixture was stirred for 6 hours. The reaction was hydrolyzed with 30 ml water and 30 ml 1M HCl and the resulting mixture was extracted with EtOAc (3×200 ml). The combined organic layers were dried with magnesium sulfate and evaporated. Silica gel chromatography (0-10% MeOH in DCM) provided (1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone (0.570 g, 2.62 mmol, 23.79% yield) as a yellow oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.788 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.19 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2083 g
Type
reactant
Reaction Step Six
Quantity
5.76 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Mixture ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
mixture ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
30 mL
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.